dUTPase Inhibitory Potency: 4-Fluoro Substitution Delivers Picomolar Ki vs. Weaker Non-Fluorinated Analog
The dUTPase inhibitor derived from 3-(cyclopropylmethoxy)-4-fluorophenol, N-[(1R)-1-[3-(cyclopropylmethoxy)-4-fluorophenyl]ethyl]-3-[(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy]propane-1-sulfonamide, demonstrates a Ki of 0.000021 mM (21 pM) against human dUTPase [1]. In contrast, the corresponding non-fluorinated analog, N-[(1R)-1-[3-(cyclopropylmethoxy)phenyl]ethyl]-3-[(2,4-dioxopyrimidin-1-yl)methoxy]propane-1-sulfonamide, exhibits an IC50 of 40–50 nM . The introduction of the 4-fluoro substituent results in an approximately 2,000-fold enhancement in binding affinity, a difference that is directly attributable to the specific substitution pattern present in 3-(cyclopropylmethoxy)-4-fluorophenol as the starting material.
| Evidence Dimension | dUTPase enzyme inhibition potency |
|---|---|
| Target Compound Data | Ki = 0.000021 mM (21 pM) |
| Comparator Or Baseline | Non-fluorinated analog (3-cyclopropylmethoxy-H): IC50 = 40–50 nM |
| Quantified Difference | Approximately 2,000-fold greater binding affinity (fluorinated vs. non-fluorinated) |
| Conditions | In 0.2 M Tris buffer (pH 7.4), 16 mM MgCl2, at 37°C; human dUTPase |
Why This Matters
This demonstrates that procuring the specific 3-(cyclopropylmethoxy)-4-fluorophenol building block is essential for synthesizing dUTPase inhibitors with picomolar potency; substitution with a non-fluorinated or differently fluorinated regioisomer would result in a catastrophic loss of target engagement.
- [1] BRENDA Enzyme Database. Ki Value for N-[(1R)-1-[3-(cyclopropylmethoxy)-4-fluorophenyl]ethyl]-3-[(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy]propane-1-sulfonamide. EC 3.6.1.23, Reference 720201. View Source
